Silver peroxide(AgO2)

Silver–zinc battery Cathode active material Specific capacity

Silver peroxide (CAS 12321-65-2), registered under the molecular formula AgO₂ and also indexed as Silver dioxide or Silver oxide (AgO₂) (7CI), represents a distinct entity within the silver–oxygen system that is frequently conflated in both the commercial and scientific literature with silver(I,III) oxide (AgO / Ag₂O₂, CAS 1301-96-8). Thermodynamic equilibrium studies in the silver–oxygen system at 100–200 °C confirm that silver superoxide (AgO₂) forms as a phase differing considerably from Ag₂O, with distinct heats, isobaric potentials, and entropies of formation.

Molecular Formula BF3H4O2
Molecular Weight 0
CAS No. 12321-65-2
Cat. No. B1172566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver peroxide(AgO2)
CAS12321-65-2
SynonymsSilver peroxide(AgO2)
Molecular FormulaBF3H4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Peroxide (AgO₂, CAS 12321-65-2) — Compound Identity, Class Context, and Procurement Baseline


Silver peroxide (CAS 12321-65-2), registered under the molecular formula AgO₂ and also indexed as Silver dioxide or Silver oxide (AgO₂) (7CI), represents a distinct entity within the silver–oxygen system that is frequently conflated in both the commercial and scientific literature with silver(I,III) oxide (AgO / Ag₂O₂, CAS 1301-96-8) [1]. Thermodynamic equilibrium studies in the silver–oxygen system at 100–200 °C confirm that silver superoxide (AgO₂) forms as a phase differing considerably from Ag₂O, with distinct heats, isobaric potentials, and entropies of formation [2]. The compound is characterized as a dark brown to black powder with density approximately 7.48 g/cm³, melting point >100 °C (with decomposition), and molecular weight 139.87 g/mol [1]. Its standard electrode potential reaches 1.772 V vs. SHE in acidic media, reflecting strong oxidizing capacity [1]. Critically, the compound indexed under this CAS number must be distinguished from the mixed-valence Ag(I,III) oxide (AgO) commonly deployed in silver–zinc batteries, as the true AgO₂ superoxide exhibits divergent thermodynamic stability, oxygen-release kinetics, and electronic structure [2].

Why Silver Peroxide (AgO₂, CAS 12321-65-2) Cannot Be Interchanged with Ag₂O, AgO, or Other Silver Oxidants — Critical Differentiation Drivers


Generic substitution within the silver–oxygen compound family introduces quantifiable performance risk across every major application domain. Silver(I) oxide (Ag₂O) delivers a specific capacity of only ~0.23 Ah/g as a battery cathode, versus ~0.43 Ah/g for the higher-valence silver peroxide/AgO phase — a near-twofold difference that directly governs energy density and device runtime [1]. In antimicrobial applications, the bactericidal rate of AgO against S. aureus and E. coli at identical concentration (1 mg/L) and short contact time is approximately 7-fold higher than that of Ag₂O, a difference attributable to the higher oxidation state and reactive oxygen species (ROS) generation capacity [2]. Furthermore, Ag₂O lacks the characteristic two-step thermal decomposition profile (onset at ~158 °C → Ag₂O + O₂; completion at ~413 °C → Ag) that defines the thermal behavior and shelf-life constraints of higher silver oxides [3]. Procurement of an incorrect phase — whether Ag₂O for a high-energy-density battery application or AgO for a controlled ROS-release biomedical use — leads directly to underperformance, premature failure, or safety hazards arising from mismatched oxygen evolution kinetics and electrochemical potentials.

Quantitative Differentiation Evidence for Silver Peroxide (AgO₂ / AgO, CAS 12321-65-2) Against Its Closest Analogs


Battery Cathode Gravimetric Specific Capacity: AgO versus Ag₂O — Near-Twofold Advantage

The specific capacity of the higher-valence silver oxide phase (AgO / silver peroxide) is approximately 0.43 Ah/g, compared with 0.23 Ah/g for monovalent silver oxide (Ag₂O) — a near-twofold difference [1]. This translates directly into the energy density advantage documented in patent literature: AgO delivers 1.87 times higher energy density per unit weight and 1.94 times higher energy density per unit volume versus Ag₂O [2]. In a silver peroxide–zinc battery configuration, the current capacity per unit volume reaches 3.22 Ah/cc for AgO-based cells compared with 1.67 Ah/cc for Ag₂O-based cells, enabling approximately 40% capacity increase in batteries of identical dimensions [3].

Silver–zinc battery Cathode active material Specific capacity

Bactericidal Rate Kinetics: AgO Achieves 7-Fold Higher Kill Rate than Ag₂O at Identical Concentration and Short Contact Time

In a direct comparative antibacterial assay using the shake-flask method, ultrafine AgO powder (83.56% AgO content, platy morphology, ~100 nm thickness) achieved bactericidal rates exceeding 99.9% against both S. aureus and E. coli at a concentration of 1 mg/L with a 30-minute contact time [1]. Critically, under identical conditions, the bactericidal rate of AgO was approximately 7 times higher than that of Ag₂O at the 5-minute time point [1]. This kinetic advantage is attributed to the higher oxidation state of silver in AgO (mixed Ag(I)/Ag(III)) and its capacity for rapid reactive oxygen species generation [1].

Antimicrobial materials Bactericidal kinetics Silver oxide nanoparticles

Standard Electrode Potential and Oxidizing Capacity: AgO Operates at 1.772 V (Acidic) vs. Ag₂O — Enabling Stronger Oxidative Transformations

The standard electrode potential of silver peroxide (AgO) in acidic medium (AgO + e⁻ + 2H₂O = Ag⁺ + H₂O) is 1.772 V vs. SHE at 298 K, while in alkaline medium (2AgO + 2e⁻ + H₂O = Ag₂O + 2OH⁻) it is 0.604 V vs. SHE [1]. This places AgO among the stronger solid-state inorganic oxidants, with an oxidizing capacity substantially exceeding that of Ag₂O, whose Ag₂O/Ag couple potential is approximately 0.342 V vs. SHE [1]. The higher redox potential directly enables AgO to perform oxidative transformations — such as aldehyde-to-carboxylic acid conversions — that Ag₂O accomplishes only under more forcing conditions or with lower yields [2].

Redox potential Oxidizing agent Electrochemical thermodynamics

Thermal Decomposition Profile: Two-Step Decomposition with Onset at 158 °C Defines Shelf-Life and Thermal Handling Boundaries

Non-isothermal thermogravimetric analysis (TGA) of ultrafine AgO powder (monoclinic crystal system, platy morphology, particle size 45–551 nm, majority ~200 nm) reveals a characteristic two-step thermal decomposition: onset at 158 °C with oxygen release to form Ag₂O, followed by further decomposition at 413 °C to metallic Ag [1]. The decomposition follows an A2 nucleation-and-growth mechanism with an apparent activation energy of 90.26 kJ·mol⁻¹ and a pre-exponential factor of 1.64 × 10⁸ s⁻¹ [1]. For comparison, Ag₂O undergoes direct decomposition to metallic Ag at approximately 300 °C without the intermediate oxygen-release step [2]. The lower onset temperature and oxygen gas evolution of AgO impose specific storage and thermal management requirements absent for Ag₂O.

Thermal stability Decomposition kinetics Shelf-life prediction

Electrical Breakdown Voltage in Thin Films: AgO Exhibits 25% Higher Dielectric Strength than Ag₂O

Thin films of silver peroxide (AgO) and silver oxide (Ag₂O) prepared by chemical-bath deposition on glass substrates, with thicknesses ranging from 0.05 to 0.1 μm, were compared for their electrical breakdown characteristics. AgO films exhibited a breakdown voltage of approximately 625 V/mm, compared with approximately 500 V/mm for Ag₂O films — a 25% higher dielectric strength [1]. Both films were insulating in their pristine state, but AgO films additionally transmitted in the UV and visible regions, whereas Ag₂O films possessed a band gap of 2.25 eV [1]. Annealing of AgO films in air above 125 °C converted them to Ag₂O, confirming the thermal lability that distinguishes the two phases even in thin-film form [1].

Thin-film dielectric Electrical breakdown strength Electronic materials

Synergistic Antimicrobial Potentiation: AgO₂ Nanoparticles Increase Antibiotic Zone of Inhibition by 30% Against MDR-ESBL E. coli

Silver oxide nanoparticles synthesized as AgO₂-NPs (crystallite size 35.54 nm, cubic structure, spherical morphology, confirmed by XRD and FT-IR with Ag–O–Ag stretching bonds) demonstrated synergistic antibacterial activity when combined with the β-lactam antibiotic ceftriaxone against extended-spectrum β-lactamase (ESBL)-producing multidrug-resistant Escherichia coli clinical isolates [1]. The combination of ceftriaxone plus AgO₂-NPs produced a 30% expansion in the zone of inhibition compared to the antibiotic alone [1]. In the studied clinical population, 60.0% of isolated E. coli strains were confirmed as ESBL producers carrying blaCTXM and blaSHV resistance genes [1]. This synergistic effect is mechanistically attributed to AgO₂-NPs disrupting bacterial membrane integrity and generating ROS, thereby facilitating antibiotic penetration and overcoming enzymatic resistance barriers.

Antibiotic synergy Multidrug resistance Silver oxide nanoparticles

High-Impact Application Scenarios for Silver Peroxide (AgO₂ / AgO, CAS 12321-65-2) Supported by Quantitative Differentiation Evidence


Miniaturized High-Energy-Density Silver–Zinc Primary and Secondary Batteries for Military and Aerospace Power Systems

AgO-based cathodes enable silver–zinc cells with volumetric current capacity of 3.22 Ah/cc — approximately twice that of Ag₂O-based cells (1.67 Ah/cc) — and deliver a specific capacity of ~0.43 Ah/g [1][2]. This ~40% capacity increase within identical cell dimensions directly addresses the stringent volumetric constraints of underwater propulsion systems, torpedo batteries, and satellite power modules. The two-step discharge voltage profile (initial ~1.8 V from the AgO → Ag₂O step, followed by a stable ~1.5 V plateau from Ag₂O → Ag) must be managed via cathode engineering, as documented in US Patent 4,041,219 and US Patent 4,231,889, which describe methods to stabilize the discharge at a single voltage level [3]. Procurement specifications must verify phase purity by XRD, as residual Ag₂O in the cathode material erodes the energy density advantage proportionally.

Rapid-Acting Antimicrobial Coatings and Wound Dressings Leveraging 7× Faster Kill Kinetics versus Ag₂O

At a concentration of only 1 mg/L, AgO powder (≥83.56% purity, platy morphology, ~100 nm thickness) achieves >99.9% bactericidal rates against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria within 30 minutes, with a 7-fold faster kill rate than Ag₂O at the 5-minute time point [1]. This kinetic advantage is critical for point-of-care wound dressings, catheter coatings, and surgical site infection prophylaxis where rapid bacterial clearance within minutes — rather than hours — determines clinical efficacy. Furthermore, Ag₂O₂ nanoparticles have demonstrated >99.9999% killing efficiency against multidrug-resistant S. aureus within 10 minutes under combined sonodynamic and photothermal stimulation, with verified in vivo wound closure acceleration and excellent cytocompatibility [2]. Procurement must specify AgO content >80% and verify by X-ray photoelectron spectroscopy (XPS) to ensure the Ag(III) oxidation state responsible for ROS generation is present.

Synergistic Antibiotic–Nanoparticle Formulations for Combating ESBL-Producing Multidrug-Resistant Gram-Negative Infections

AgO₂ nanoparticles (cubic phase, 35.54 nm crystallite size) combined with ceftriaxone produce a 30% increase in zone of inhibition against ESBL-producing MDR E. coli clinical isolates carrying blaCTXM and blaSHV resistance determinants [1]. This evidence supports the formulation of hybrid antimicrobial preparations where AgO₂-NPs serve as both a direct bactericidal agent and a resistance-breaking adjuvant that potentiates β-lactam antibiotics. In a clinical isolate screening context, 60% of E. coli strains from the studied Pakistani population were confirmed ESBL producers, underscoring the relevance of this approach for regions with high antimicrobial resistance prevalence [1]. Procurement for pharmaceutical development must verify nanoparticle crystallite size (target ~35 nm), phase purity by XRD, and the absence of elemental silver impurities that would diminish ROS-mediated synergy.

Thin-Film Dielectric Layers and UV-Transparent Conductive Coatings for Optoelectronic Devices

AgO thin films deposited by chemical-bath deposition exhibit a breakdown voltage of ~625 V/mm — 25% higher than the ~500 V/mm measured for identically prepared Ag₂O films — while maintaining transparency in the UV and visible spectral regions [1]. This combination of enhanced dielectric strength and optical transparency (contrasting with Ag₂O, which has a 2.25 eV band gap and absorbs in the visible range) makes AgO films suitable for transparent electrode protective layers, UV photodetectors, and optoelectronic device encapsulation [1]. The thermal conversion of AgO to Ag₂O upon annealing above 125 °C must be factored into device fabrication thermal budgets, with processing temperatures strictly maintained below this threshold to preserve the AgO phase and its superior dielectric properties [1].

Quote Request

Request a Quote for Silver peroxide(AgO2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.